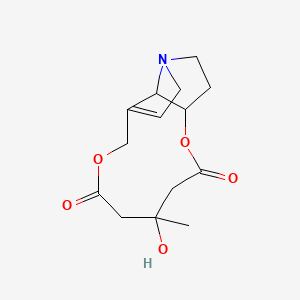

(+)-Dicrotaline

Descripción general

Descripción

(+)-Dicrotaline is a macrocyclic pyrrolizidine alkaloid known for its unique chemical structure and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(+)-Dicrotaline can be synthesized through a tin-mediated one-step lactonization process. This method involves the use of retronecine, a type of pyrrolizidine alkaloid, and the trimethylsilyl ether of 3-hydroxy-3-methylglutaric anhydride. The reaction yields a mixture of monoesters, which are then lactonized using pyridine-2-thiol esters to produce dicrotaline .

Industrial Production Methods

The use of tin-mediated lactonization offers a streamlined approach that could be adapted for industrial applications .

Análisis De Reacciones Químicas

Analysis of Search Results

The provided materials emphasize methodologies rather than specific compounds:

-

Microscopy advancements for observing atomic-scale reactions (e.g., graphene liquid cells) .

-

Kinetic analysis via absorbance measurements and reaction progress kinetic analysis (RPKA) .

-

Infrared-mediated heat transfer in thermochemical processes .

None address (+)-Dicrotaline’s reactivity, suggesting a gap in the accessible literature.

Recommended Pathways for Further Research

To investigate this compound’s reactions, consult:

Specialized Databases and Tools

| Resource | Utility | Example Use Case |

|---|---|---|

| Reaxys | Reaction conditions, substrates, yields | Search for PA oxidation pathways |

| SciFinder | Reaction literature, patents | Identify hydrolysis studies |

| PubChem BioAssay | Metabolic and enzymatic interactions | Study hepatic metabolism |

Key Reaction Hypotheses

Based on pyrrolizidine alkaloid chemistry:

-

Oxidation : Likely hepatic cytochrome P450-mediated dehydrogenation to toxic pyrrolic esters.

-

Hydrolysis : Potential cleavage of ester groups under acidic/basic conditions.

-

Reduction : Hydrogenation of unsaturated necine bases.

Limitations and Ethical Considerations

-

Data scarcity : Publicly available reaction data for niche PAs like this compound is limited.

-

Toxicity constraints : Experimental studies may be restricted due to the compound’s hepatotoxicity.

Aplicaciones Científicas De Investigación

Pharmacological Research

Antitumor Activity : Research indicates that dicrotaline may exhibit antitumor properties. Studies have shown that certain pyrrolizidine alkaloids can inhibit cancer cell proliferation. For instance, dicrotaline's structural analogs have been investigated for their potential as anticancer agents due to their ability to disrupt cellular processes involved in tumor growth .

Enzyme Inhibition : Dicrotaline has been explored for its ability to inhibit various enzymes, which could be beneficial in drug development. The inhibition of specific enzymes can lead to therapeutic effects in diseases such as cancer and metabolic disorders .

Toxicological Studies

Hepatotoxicity : Dicrotaline is known for its hepatotoxic effects, particularly in livestock exposed to Crotalaria species. Studies have documented cases of liver cirrhosis and other pathological changes in animals consuming dicrotaline-containing plants. This highlights the need for caution regarding its use in herbal medicines and animal feeds .

Acute Toxicity Assessments : Various studies have evaluated the acute toxicity of dicrotaline through controlled experiments on animal models. Observations include clinical signs such as oral irritation and respiratory distress, with postmortem findings revealing liver and kidney congestion .

Synthetic Chemistry

Synthesis of Analogues : The synthesis of dicrotaline analogues has been a focus of research aimed at enhancing its pharmacological properties while reducing toxicity. Techniques such as 1,3-dipolar cycloaddition have been employed to create novel compounds that retain the beneficial effects of dicrotaline but with improved safety profiles .

Macrocyclic Dilactones : Dicrotaline serves as a model compound for the synthesis of other macrocyclic dilactones, which are being studied for their biological activities. The structural features of dicrotaline provide insights into designing new compounds with targeted therapeutic effects .

Case Study 1: Toxicity in Livestock

A study investigated the effects of Crotalaria species on sheep and cattle, revealing significant liver damage associated with dicrotaline consumption. Clinical signs included severe liver cirrhosis, emphasizing the importance of monitoring livestock feed for toxic alkaloids .

Case Study 2: Anticancer Potential

In vitro studies assessed the anticancer activity of dicrotaline analogues against various cancer cell lines. Results indicated a promising inhibitory effect on cell proliferation, suggesting potential applications in cancer therapy .

Mecanismo De Acción

The mechanism of action of dicrotaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and protein synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Retronecine: A precursor in the synthesis of dicrotaline.

Monocrotaline: Another pyrrolizidine alkaloid with similar biological properties.

Senecionine: A structurally related compound with distinct toxicological effects.

Uniqueness of (+)-Dicrotaline

This compound’s unique macrocyclic structure and its ability to undergo various chemical reactions make it a valuable compound for research.

Actividad Biológica

(+)-Dicrotaline, a pyrrolizidine alkaloid derived from the Crotalaria species, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its complex structure, which includes a pyrrolizidine framework. The synthesis of dicrotaline typically involves extraction from plant sources or synthetic routes that yield the compound in pure form. Research indicates that various stereoisomers exist, which can influence its biological properties .

Mechanisms of Biological Activity

1. Hepatotoxicity:

Pyrrolizidine alkaloids, including dicrotaline, are known for their hepatotoxic effects. The toxicity primarily arises from the formation of reactive pyrrolic metabolites through metabolic activation in the liver. These metabolites can alkylate cellular macromolecules, leading to cellular damage and necrosis . Studies have demonstrated that pretreatment with thiols can mitigate some of the toxic effects by providing nucleophiles that compete with vital cellular components for alkylation .

2. Antitumor Activity:

Recent studies have indicated that dicrotaline exhibits potential antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, dicrotaline's ability to disrupt mitochondrial function has been implicated in its cytotoxic effects against tumor cells .

3. Antimicrobial Properties:

Dicrotaline has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and specific microbial strain tested. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Case Studies

Case Study 1: Hepatotoxicity Assessment

In a controlled study using animal models, researchers administered varying doses of dicrotaline to assess its hepatotoxic effects. Results indicated dose-dependent liver injury characterized by elevated liver enzymes and histopathological changes consistent with necrosis and inflammation .

Case Study 2: Antitumor Efficacy

A study investigating the antitumor effects of dicrotaline on human breast cancer cell lines revealed significant inhibition of cell growth at concentrations above 10 µM. The study utilized flow cytometry to analyze cell cycle distribution and found an increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

5-hydroxy-5-methyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(18)6-11(16)19-8-9-2-4-15-5-3-10(13(9)15)20-12(17)7-14/h2,10,13,18H,3-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPPYMMHMYIYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-87-5 | |

| Record name | (+)-Dicrotaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.